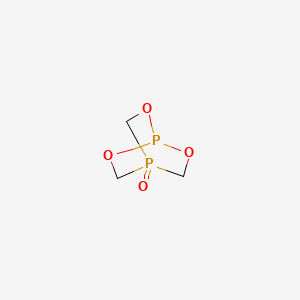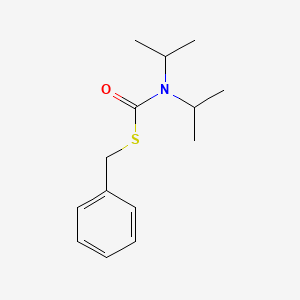
S-Benzyl dipropan-2-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl dipropan-2-ylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The compound features a benzyl group attached to a dipropan-2-ylcarbamothioate moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dipropan-2-ylcarbamothioate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloride with dipropan-2-ylamine to form the corresponding benzylamine derivative. This intermediate is then reacted with carbon disulfide and a suitable base to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by their reaction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: S-Benzyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiocarbamate moieties, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocarbamates and benzyl derivatives.
Applications De Recherche Scientifique
S-Benzyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-Benzyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
S-Benzyl dithiocarbamates: These compounds share a similar thiocarbamate structure but differ in their substituents and specific properties.
S-Benzyl thioureas: These compounds have a similar benzyl group but feature a thiourea moiety instead of a thiocarbamate.
Uniqueness: S-Benzyl dipropan-2-ylcarbamothioate is unique due to its specific combination of a benzyl group and a dipropan-2-ylcarbamothioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
51230-15-0 |
|---|---|
Formule moléculaire |
C14H21NOS |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
S-benzyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12(3)4)14(16)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Clé InChI |
ZQRWNVSMSGMKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


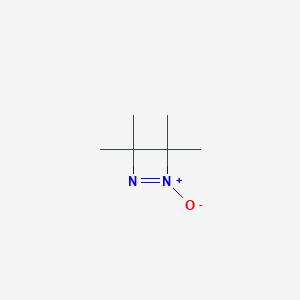
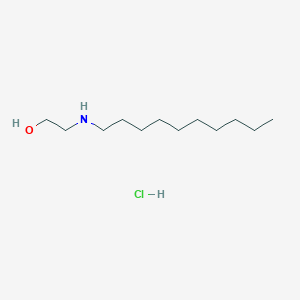
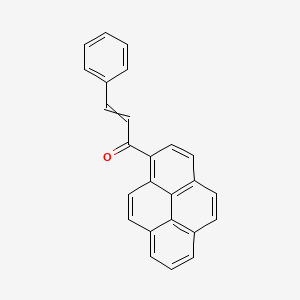
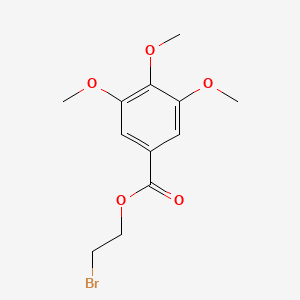
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
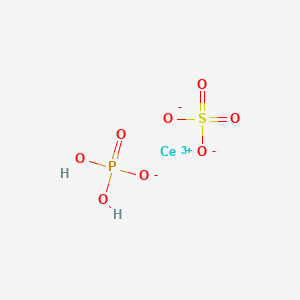
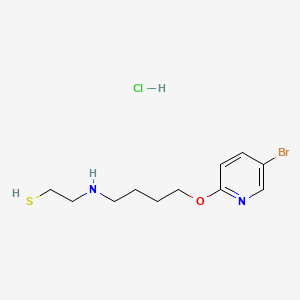
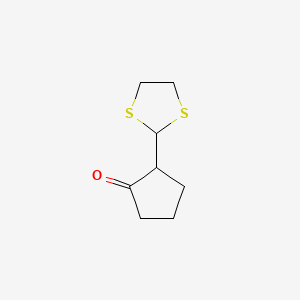
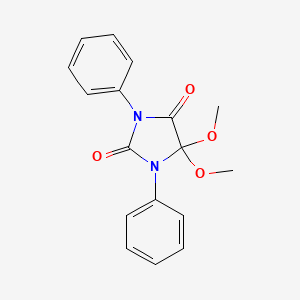
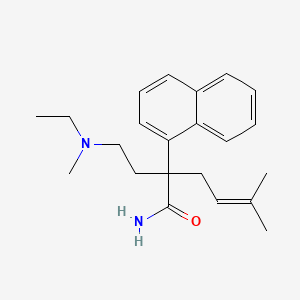
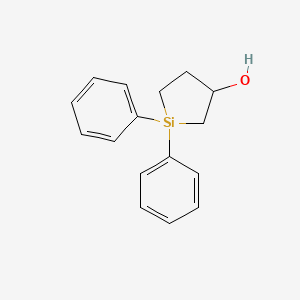
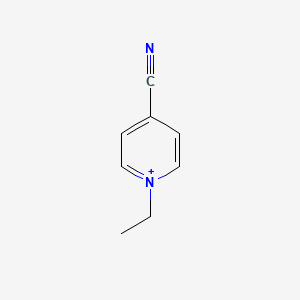
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
